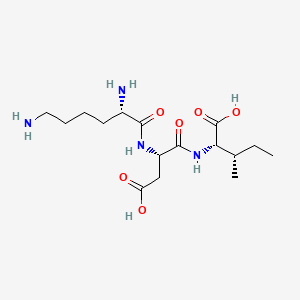

Lys-Asp-Ile

Description

Overview of Bioactive Peptides in Extracellular Matrix Regulation

The extracellular matrix (ECM) is a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. nih.govmdpi.com Far from being a passive scaffold, the ECM is a dynamic entity that undergoes constant remodeling, a process that can liberate bioactive fragments known as matrikines. jci.orgscirp.org These peptides, typically short sequences of 2 to 50 amino acids, are not merely byproducts of protein degradation but are potent signaling molecules that regulate a variety of cellular activities. jci.org

Bioactive peptides derived from ECM proteins like collagen and elastin (B1584352) play crucial roles in skin physiology, influencing processes such as collagen synthesis, cell proliferation, and inflammation. nih.govbachem.com They function as signal modulators, transmitting biochemical signals that can stimulate or inhibit various cellular functions to maintain tissue homeostasis. nih.govfrontiersin.org The ability of these peptides to influence the synthesis and organization of the ECM makes them a significant area of research in dermatology and tissue engineering. nih.govmdpi.com

Historical Context of Decorin Mimicry in Peptide Design

Within the ECM, a small leucine-rich proteoglycan called decorin plays a critical role in tissue architecture. nih.govnih.gov Decorin binds to collagen fibrils, influencing their assembly (fibrillogenesis) and ensuring they are organized into uniform, stable fibers. nih.govresearchgate.net This regulation is essential for maintaining the tensile strength and elasticity of the skin. nih.gov

Research has shown that with aging, the amount of functional decorin in the skin decreases. nih.govchemicalbook.in The decorin that remains is often truncated and lacks the necessary binding regions to interact effectively with collagen. chemicalbook.inuniwa.gr This loss of function leads to disorganized, disrupted collagen fibers, contributing to a reduction in skin firmness and elasticity. nih.govchemicalbook.in

This understanding led to a targeted approach in peptide design: creating synthetic peptides that could mimic the function of decorin. researchgate.netbiorxiv.org The goal was to develop a substitute that could compensate for the age-related loss of functional decorin and restore proper collagen organization. bachem.comnih.gov Scientists identified the specific tetrapeptide sequences on decorin responsible for binding to collagen and engineered new peptides with improved affinity and a decorin-like activity. nih.govresearchgate.net This research culminated in the development of Tripeptide-10 Citrulline, a synthetic tetrapeptide designed specifically to mimic the collagen-binding function of decorin. nih.govresearchgate.net

Role of Tripeptide-10 Citrulline as a Model Peptide in Collagen Assembly Research

Tripeptide-10 Citrulline is a synthetic peptide that serves as a key example of decorin mimicry in action. etprotein.com It is technically a tetrapeptide, with the amino acid sequence lysine-asparagine-isoleucine-citrulline. nih.gov Its primary function is not to increase the quantity of collagen, but to improve its quality by ensuring its proper organization. researchgate.net

Scope and Academic Relevance of Tripeptide-10 Investigations

The academic and research interest in Tripeptide-10 and its citrullinated form stems from its specific and targeted mechanism of action on the ECM. researchgate.netrau-cosmetics.de Investigations focus on its potential as a cosmetic active ingredient designed to address the qualitative decline of collagen in aging skin. chemicalbook.inatamanchemicals.com

The primary relevance of these investigations lies in the field of cosmetic science and dermatology, where there is a continuous search for ingredients with proven efficacy in improving skin structure and appearance. mdpi.comrau-cosmetics.de Scientific studies and clinical trials are designed to validate its effectiveness. For instance, research has provided clinical evidence for the anti-wrinkle efficacy of Tripeptide-10 Citrulline. uniwa.gr Its ability to regulate collagen organization and, consequently, increase skin suppleness and elasticity, makes it a subject of significant interest for developing advanced skincare solutions. researchgate.netetprotein.com The study of Tripeptide-10 Citrulline contributes to the broader understanding of how synthetic peptides can be engineered to perform specific biological functions within the complex environment of the skin. frontiersin.org

Research Findings on Tripeptide-10 Citrulline

The following tables summarize key research findings and properties of Tripeptide-10 Citrulline.

| Mechanism of Action | Mimics decorin by binding to specific sites on collagen fibrils. | Compensates for the age-related decline in functional decorin. | nih.govuniwa.gr |

Table 2: Peptide Characteristics

| Property | Description | Source(s) |

|---|---|---|

| INCI Name | Tripeptide-10 Citrulline | researchgate.net |

| Type | Synthetic Tetrapeptide (Signal Peptide) | nih.govbachem.com |

| Amino Acid Sequence | Lysine-Asparagine-Isoleucine-Citrulline | nih.gov |

| Primary Function | Regulates collagen fiber organization to improve quality. | frontiersin.org |

| Trade Name | Decorinyl® | chemicalbook.infrontiersin.org |

Structure

3D Structure

Properties

CAS No. |

515835-71-9 |

|---|---|

Molecular Formula |

C16H30N4O6 |

Molecular Weight |

374.43 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C16H30N4O6/c1-3-9(2)13(16(25)26)20-15(24)11(8-12(21)22)19-14(23)10(18)6-4-5-7-17/h9-11,13H,3-8,17-18H2,1-2H3,(H,19,23)(H,20,24)(H,21,22)(H,25,26)/t9-,10-,11-,13-/m0/s1 |

InChI Key |

WGCKDDHUFPQSMZ-ZPFDUUQYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lysyl aspartyl isoleucine; Lys-asp-ile; Tripeptide-10; |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Peptide Design for Tripeptide 10

Solid-Phase Peptide Synthesis (SPPS) Approaches for Tripeptides

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on an insoluble polymer support. bachem.com This methodology offers significant advantages over solution-phase synthesis, primarily by allowing the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps after each reaction. bachem.comluxembourg-bio.com The process begins with the C-terminal amino acid being anchored to the solid resin. peptide.com Subsequent amino acids are then added in a stepwise fashion through a cycle of deprotection and coupling reactions until the desired sequence is assembled. bachem.compeptide.com

The synthesis of Tripeptide-10 and its analogs predominantly utilizes the Fluorenylmethyloxycarbonyl (Fmoc) orthogonal protection strategy. peptide.comcreative-peptides.com In this approach, the α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while the reactive amino acid side chains are protected by more permanent, acid-labile groups such as tert-butyl (tBu) or trityl (Trt). peptide.com This orthogonal scheme is crucial as it allows for the selective removal of the Nα-Fmoc group without disturbing the side-chain protectors. peptide.com

The synthesis cycle for each amino acid addition involves two primary steps:

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide chain. This is typically achieved by treating the peptide-resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). luxembourg-bio.comcreative-peptides.comchempep.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed free amine of the peptide chain. creative-peptides.com This forms a new peptide bond. Excess reagents are then washed away. bachem.com

This cycle is repeated until the full peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). creative-peptides.com

Table 1: Standard Fmoc/tBu Solid-Phase Peptide Synthesis Cycle

| Step | Procedure | Reagents | Purpose |

|---|---|---|---|

| 1. Deprotection | The resin-bound peptide is treated to remove the N-terminal Fmoc group. | 20% Piperidine in DMF | To expose the α-amino group for the next coupling reaction. |

| 2. Washing | The resin is washed to remove excess deprotection reagent and the dibenzofulvene-piperidine adduct. | DMF, Isopropanol (IPA) | To purify the resin-bound peptide before coupling. |

| 3. Coupling | The next Fmoc-protected amino acid is activated and added to the resin. | Fmoc-amino acid, Coupling Reagent (e.g., HBTU, HATU), Base (e.g., DIPEA) | To form a new peptide bond and elongate the peptide chain. |

Achieving high purity and yield in SPPS, especially for sequences that are considered "difficult," requires careful optimization of the deprotection and coupling steps. gyrosproteintechnologies.com The efficiency of each step is critical, as even a small percentage of incomplete reactions can accumulate, leading to a significant decrease in the final yield of the target peptide. gyrosproteintechnologies.comiris-biotech.de

Optimization of Coupling: The formation of the peptide bond is facilitated by coupling reagents, which activate the carboxylic acid group of the incoming amino acid. Common aminium-based reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). luxembourg-bio.comuci.edu Strategies to optimize coupling include:

Choice of Reagent: HATU is often preferred for sterically hindered amino acids or difficult sequences due to its higher reactivity.

Reaction Time: Extending the coupling time can help drive the reaction to completion. gyrosproteintechnologies.com

Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid can be employed if the initial coupling is incomplete. gyrosproteintechnologies.com

Monitoring: The completion of the coupling reaction can be monitored qualitatively using tests like the Kaiser (ninhydrin) test, which detects the presence of free primary amines on the resin. luxembourg-bio.comiris-biotech.de A negative test result (e.g., yellow beads) indicates a complete reaction. iris-biotech.de

Optimization of Deprotection: Incomplete removal of the Fmoc group results in deletion sequences, where an amino acid is missing from the final peptide. gyrosproteintechnologies.com Optimization strategies include:

Monitoring: The removal of the Fmoc group can be monitored quantitatively in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct that is released into the solution. gyrosproteintechnologies.comiris-biotech.de

Reagent Choice: For sequences where Fmoc removal is slow, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be used as an alternative to or in combination with piperidine. peptide.com

Reaction Time: Automated synthesizers can be programmed to extend the deprotection time until the UV monitoring indicates the reaction is complete. peptide.com

Design Principles of Tripeptide-10 Citrulline

Tripeptide-10 Citrulline is a synthetic peptide developed through rational design to mimic a specific functional sequence of a natural protein. creative-peptides.comnih.gov While its name suggests a tripeptide, it is functionally a tetrapeptide with the amino acid sequence Lys-α-Asp-Ile-Citrulline. mdpi.com

This peptide was engineered as a substitute for a segment of decorin, a small leucine-rich proteoglycan found in the extracellular matrix. creative-peptides.com Decorin plays a crucial role in regulating the organization and assembly of collagen fibrils, ensuring their proper diameter and spacing, which is essential for maintaining tissue integrity and shape. creative-peptides.comresearchgate.net The specific sequence of Tripeptide-10 Citrulline was designed to replicate the collagen-binding motif of decorin, allowing it to influence collagen fibrillogenesis similarly to the native protein. creative-peptides.comnih.gov

The inclusion of citrulline is a key design element of Tripeptide-10 Citrulline. Citrulline is a non-proteinogenic α-amino acid, meaning it is not encoded by DNA but is produced through the post-translational modification of an arginine residue. nih.govlifetein.com This enzymatic conversion, known as citrullination or deimination, is catalyzed by peptidylarginine deiminase (PAD) enzymes. nih.gov

The primary structural consequence of converting arginine to citrulline is the loss of a positive charge. The guanidinium (B1211019) group of arginine is strongly basic and positively charged at physiological pH, whereas the ureido group of citrulline is neutral. nih.gov This charge shift has profound effects on the peptide's structure and interactions:

Conformational Changes: The removal of the positive charge can alter electrostatic interactions within the peptide and with its binding partners, leading to significant changes in the peptide's three-dimensional conformation. nih.gov

Hydrogen Bonding: The conversion affects the hydrogen bond donor/acceptor pattern, which can disrupt or form new intramolecular and intermolecular interactions, further influencing the peptide's structure and function. nih.gov

Protein-Protein Interactions: By mimicking a citrullinated form of a decorin sequence, the peptide is designed to have a specific binding affinity and activity related to collagen organization. creative-peptides.comnih.gov The neutral citrulline residue is critical for achieving the correct structural conformation required for this interaction. creative-peptides.com

Table 2: Comparison of Arginine and Citrulline Properties

| Property | Arginine | Citrulline |

|---|---|---|

| Side Chain Group | Guanidinium | Ureido |

| Charge at Physiological pH | Positive (+) | Neutral |

| Nature | Strongly Basic | Neutral |

| Origin | Genetically Encoded | Post-translational modification of Arginine |

| Impact on Peptide Structure | Contributes to electrostatic interactions and salt bridges. | Alters local conformation and hydrogen bonding potential due to charge neutralization. |

Advanced Derivatization and Analog Development for Mechanistic Probing

To investigate the mechanism of action of bioactive peptides like Tripeptide-10, researchers employ advanced derivatization techniques and develop structural analogs. These approaches are essential for identifying molecular targets and understanding structure-activity relationships.

Derivatization for Mechanistic Studies: Derivatization involves chemically modifying the peptide to introduce new functionalities without abolishing its biological activity. These modifications can serve as probes to study the peptide's interactions. Common strategies include:

Affinity Labeling: A reactive group is incorporated into the peptide that can form a covalent bond with its biological target upon binding. This allows for the irreversible labeling and subsequent identification of the target protein.

Photo-Affinity Labeling: A photo-reactive group (e.g., benzophenone) is added to the peptide. frontiersin.orgnih.gov Upon UV irradiation, this group becomes highly reactive and forms a covalent bond with any nearby molecules, effectively "capturing" the binding partner for identification via techniques like mass spectrometry. frontiersin.orgnih.gov

Biotinylation: A biotin (B1667282) tag can be attached to the peptide. frontiersin.org Biotin's high affinity for streptavidin is then exploited to purify the peptide-target complex from a complex biological sample, facilitating target identification. escholarship.org

Analog Development: The synthesis of analogs, which are peptides with systematic variations in their amino acid sequence, is a powerful tool for mechanistic probing. By replacing specific amino acids, researchers can determine their importance for the peptide's activity. For example, an analog of Tripeptide-10 could be synthesized where the citrulline is replaced with arginine or another neutral amino acid like norvaline. Comparing the activity of this analog to the original peptide would provide direct evidence for the specific role of the citrulline residue in the peptide's function. This process helps to map the "pharmacophore"—the essential features of the peptide required for its biological activity.

Analytical and Characterization Techniques for Synthetic Tripeptide-10

Following the synthesis of Tripeptide-10, a comprehensive analytical characterization is imperative to confirm its identity, purity, and structural integrity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of synthetic Tripeptide-10. almacgroup.com Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the target peptide from impurities that may have arisen during synthesis, such as deletion sequences, incompletely deprotected peptides, or side-reaction products. lcms.czresearchgate.net

In a typical RP-HPLC analysis, the crude or purified peptide is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). lcms.cz The separation is achieved by eluting the sample with a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. lcms.cz The peptide and its impurities are detected by UV absorbance, typically at a wavelength of 210-230 nm. almacgroup.com The purity is determined by integrating the peak area of the main peptide and expressing it as a percentage of the total peak area. almacgroup.com

Table 2: Illustrative RP-HPLC Purity Data for a Synthetic Tripeptide-10 Batch

| Peak Number | Retention Time (min) | Area (%) | Identification |

| 1 | 8.5 | 1.2 | Impurity |

| 2 | 10.2 | 98.5 | Tripeptide-10 |

| 3 | 11.1 | 0.3 | Impurity |

Spectroscopic and Mass Spectrometric Characterization of Synthetic Batches

Mass Spectrometry (MS) is a fundamental tool for confirming the molecular weight of the synthesized Tripeptide-10. jchemrev.com Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate ions of the peptide, which are then analyzed to determine their mass-to-charge ratio (m/z). jchemrev.com The observed molecular weight should correspond to the calculated theoretical mass of Tripeptide-10. researchgate.net Tandem mass spectrometry (MS/MS) can be further employed to sequence the peptide by fragmenting the parent ion and analyzing the resulting daughter ions, thus confirming the correct amino acid sequence. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic-level structure of Tripeptide-10. bruker.comacs.org One-dimensional (1D) ¹H NMR spectra can confirm the presence of expected proton signals from the amino acid residues. researchgate.net More advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence), are used to assign all the proton and carbon signals and to establish the connectivity between amino acids, thereby confirming the sequence and stereochemistry. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy is utilized to identify the characteristic functional groups present in the Tripeptide-10 structure. acs.orgresearchgate.net The FTIR spectrum will exhibit characteristic absorption bands for the amide bonds (amide I and amide II bands), which are fundamental to the peptide backbone. researchgate.netnih.gov The amide I band, primarily due to the C=O stretching vibration, typically appears in the region of 1600-1700 cm⁻¹, while the amide II band, arising from N-H bending and C-N stretching, is observed around 1500-1600 cm⁻¹. researchgate.netnih.gov

Table 3: Summary of Analytical and Characterization Data for Synthetic Tripeptide-10

| Technique | Parameter Measured | Expected Result |

| RP-HPLC | Purity | >95% |

| Mass Spectrometry | Molecular Weight | Corresponds to the theoretical mass of Tripeptide-10 |

| MS/MS | Amino Acid Sequence | Confirms the correct sequence |

| ¹H NMR | Proton Signals | Presence of signals corresponding to the amino acid residues |

| 2D NMR | Structural Connectivity | Confirms amino acid sequence and stereochemistry |

| FTIR | Functional Groups | Presence of characteristic amide I and amide II bands |

Molecular and Cellular Mechanisms of Tripeptide 10 Action on Extracellular Matrix Homeostasis

Decorin-Mimetic Activity in Collagen Fibrillogenesis

Tripeptide-10 exhibits a notable decorin-like function, specifically targeting the organization and quality of collagen fibers rather than their quantity. researchgate.netnih.gov Decorin is a naturally occurring proteoglycan that binds to collagen fibrils, controlling their assembly, dimensions, and spacing. nih.govnih.gov As skin ages, the amount of functional decorin decreases, leading to disorganized collagen fibers and reduced skin strength. nih.gov Tripeptide-10 was developed to substitute for this loss of functional decorin. nih.gov

In vitro studies have demonstrated that Tripeptide-10 directly interacts with collagen fibrils. daltosur.combenchchem.com This synthetic peptide was engineered to mimic the specific binding sequences of decorin to collagen. nih.gov By binding to collagen, Tripeptide-10 helps to regulate the process of fibrillogenesis, which is crucial for tissue formation. daltosur.com This interaction prevents the excessive, bundle-like aggregation of collagen that can occur with aging. nih.gov The binding activity is attributed to the peptide's specific amino acid sequence which allows it to associate with collagen fibrils at particular sites, mirroring the action of decorin's protein core. nih.govcreative-peptides.com

Table 1: In Vitro Effects of Tripeptide-10 on Collagen Fibril Characteristics

| Parameter | Observation | Source |

|---|---|---|

| Fibril Diameter | Thinner and more uniform | researchgate.netnih.gov |

| Fibril Uniformity | Ensures uniformity in diameter | researchgate.netdaltosur.com |

| Fibrillogenesis Regulation | Controls the process of fibril formation | researchgate.netnih.gov |

Influence on Extracellular Matrix Component Synthesis in Cellular Models

Beyond its effects on collagen organization, Tripeptide-10 also influences the synthesis of various components of the extracellular matrix in cellular models.

In vitro studies using fibroblast cultures have shown that Tripeptide-10 can enhance the synthesis of key collagen types. It has been reported to increase the synthesis of Collagen Type I, III, and IV. atamanchemicals.com This stimulation of collagen production by fibroblasts helps to maintain the structural integrity of the dermis. nih.gov While the primary role of Tripeptide-10 is often cited as regulating collagen quality, evidence suggests it also positively impacts collagen quantity by stimulating its synthesis. atamanchemicals.com

Table 2: Summary of Tripeptide-10's Influence on ECM Synthesis (In Vitro)

| ECM Component | Effect | Cellular Model | Source |

|---|---|---|---|

| Collagen Type I | Increased Synthesis | Fibroblasts | atamanchemicals.com |

| Collagen Type III | Increased Synthesis | Fibroblasts | atamanchemicals.com |

| Collagen Type IV | Increased Synthesis | Fibroblasts | atamanchemicals.com |

| Proteoglycans | Compensates for functional loss | - | atamanchemicals.com |

| Glycosaminoglycans | Stimulated Synthesis | - | nih.govijdvl.com |

Gene Expression Modulation of Extracellular Matrix Components in Fibroblast Cultures (In Vitro)

In vitro studies utilizing fibroblast cultures have provided insights into the molecular mechanisms of Tripeptide-10, particularly its influence on the gene expression of key extracellular matrix (ECM) components. While Tripeptide-10's primary role is recognized in the organization of collagen fibrils rather than a direct, significant upregulation of collagen synthesis itself, it does exhibit some modulatory effects on genes related to ECM homeostasis. researchgate.netfrontiersin.org

Research indicates that Tripeptide-10 does not substantially increase the synthesis of collagen. frontiersin.org Instead, its principal function lies in ensuring the quality and proper assembly of existing collagen. researchgate.net However, some studies on similar tripeptides have shown a capacity to influence the expression of collagen-related genes. For instance, a different collagen tripeptide was observed to significantly increase the gene expression of COL1A1 in human dermal fibroblasts. nih.gov Concurrently, the expression of matrix metalloproteinases (MMPs) such as MMP1, MMP3, and MMP9, which are responsible for collagen degradation, was dose-dependently decreased. nih.gov

The focus of Tripeptide-10's action is on mimicking decorin, a proteoglycan that regulates collagen fibrillogenesis. researchgate.netmdpi.comdaltosur.com By doing so, it influences the arrangement and diameter of collagen fibers, contributing to a more uniform and cohesive collagen network. researchgate.netnih.gov This regulatory role is crucial for maintaining the structural integrity and tensile strength of the skin. researchgate.netmdpi.com

Table 1: Gene Expression Modulation by a Collagen Tripeptide in Human Dermal Fibroblasts (In Vitro) This table presents illustrative data on how a collagen tripeptide can affect gene expression in fibroblasts, based on findings from related research. Note that Tripeptide-10's primary role is in collagen organization.

| Gene | Function in ECM | Observed Effect of a Collagen Tripeptide | Reference |

| COL1A1 | Encodes for collagen type I, alpha 1 chain | Significantly increased expression | nih.gov |

| MMP1 | Collagenase, degrades type I, II, III collagen | Significantly decreased expression (dose-dependent) | nih.gov |

| MMP3 | Stromelysin-1, degrades a broad range of ECM proteins | Significantly decreased expression (dose-dependent) | nih.gov |

| MMP9 | Gelatinase B, degrades type IV collagen and gelatin | Significantly decreased expression (dose-dependent) | nih.gov |

Intracellular Signaling Pathways Modulated by Tripeptide-10

The biological activity of Tripeptide-10 is mediated through its interaction with cellular components, leading to the activation of specific intracellular signaling pathways. These pathways ultimately govern the cellular responses that contribute to the maintenance and organization of the extracellular matrix.

Exploration of Receptor-Mediated Interactions (In Vitro)

Activation of Key Signal Transduction Pathways in Fibroblasts

The binding of signaling peptides to fibroblasts can activate several key signal transduction pathways that regulate cellular processes. While the specific pathways activated by Tripeptide-10 are not fully elucidated, the actions of similar peptides and related growth factors provide a framework for understanding its potential mechanisms.

Signal peptides can stimulate fibroblasts to increase the production of collagen, elastin (B1584352), and other ECM components. mdpi.com This stimulation can occur through pathways like the Transforming Growth Factor-β (TGF-β) signaling pathway, which is a major regulator of ECM production. frontiersin.orgmdpi.com Some peptides are known to activate TGF-β, which in turn induces collagen biosynthesis. frontiersin.orgmdpi.com

Another critical set of pathways in fibroblasts are the Mitogen-Activated Protein Kinase (MAPK) pathways, which include ERK, JNK, and p38. dovepress.com These pathways are involved in a wide range of cellular responses, including proliferation, differentiation, and the regulation of ECM-degrading enzymes like MMPs. mdpi.commdpi.comscienceopen.com For instance, the activation of the ERK pathway can lead to the phosphorylation of transcription factors that enhance the expression of ECM genes. dovepress.com Conversely, the inhibition of certain MAPK pathways has been linked to a reduction in MMP expression. mdpi.com The activation of these pathways is often initiated by growth factors and can be modulated by the cellular redox state. physiology.orgnih.gov

Role as a Signal Peptide in Cell-Matrix Communication (In Vitro)

Tripeptide-10 functions as a signal peptide, playing a crucial role in the communication between cells and the extracellular matrix, specifically in the context of collagen homeostasis. frontiersin.orgnih.gov Its primary mechanism in this role is to mimic the function of decorin, a naturally occurring proteoglycan. researchgate.netfrontiersin.orgmdpi.comnih.gov

Decorin is essential for regulating collagen fibrillogenesis, the process of collagen fiber formation. researchgate.netdaltosur.comnih.gov It binds to collagen fibrils, controlling their diameter and spacing, which is critical for the tensile strength and suppleness of the skin. researchgate.netnih.gov With aging, the amount of functional decorin decreases, leading to disorganized and disrupted collagen fibers. researchgate.netdaltosur.com

In vitro studies have demonstrated that Tripeptide-10 can substitute for this loss of functional decorin. researchgate.net By mimicking the binding sequences of decorin, Tripeptide-10 interacts with collagen fibrils to regulate their assembly. researchgate.netdaltosur.com This results in the formation of thinner, more uniform collagen fibers, leading to improved cohesion and suppleness of the collagen network. researchgate.netnih.gov Therefore, Tripeptide-10 acts as a key signaling molecule that influences the quality, rather than the quantity, of collagen, thereby ensuring the proper organization and structural integrity of the extracellular matrix. researchgate.net

In Vitro and Ex Vivo Biological Activity Assessments of Tripeptide 10

Assessment of Collagen Fibrillogenesis in Cell-Free and Reconstituted Systems

Tripeptide-10, particularly in the form of Tripeptide-10 Citrulline, has been identified as a biomimetic of decorin, a small leucine-rich proteoglycan that plays a crucial role in the organization of the extracellular matrix (ECM). uniwa.grnih.gov Decorin's primary function is to bind to collagen fibrils during their formation, a process known as fibrillogenesis. This binding regulates the size and uniformity of the fibrils, preventing their excessive fusion and ensuring the formation of a well-organized and resilient collagen network. nih.govresearchgate.net In aging skin, the form of decorin present is often truncated and less effective, leading to disorganized collagen and reduced skin elasticity. uniwa.gr

In vitro studies using cell-free reconstituted systems, such as collagen gels, have demonstrated that Tripeptide-10 Citrulline mimics the regulatory function of decorin. uniwa.gr By substituting for the diminished activity of endogenous decorin, the peptide has been shown to influence the kinetics of collagen polymerization. It specifically controls the diameter of collagen fibrils and ensures their regular spacing. uniwa.grnih.gov This regulatory action helps to avoid the formation of uncontrolled, bundle-like aggregates of collagen, leading to a more uniform and supple matrix structure. uniwa.gr

The assessment of fibrillogenesis is often conducted using turbidity assays, where the rate and extent of collagen polymerization are measured over time. Studies on decorin, the molecule Tripeptide-10 mimics, show that its presence decreases the rate and ultimate turbidity during fibrillogenesis, which corresponds to the formation of thinner, more numerous fibrils rather than large, aggregated fibers. nih.gov

| Condition | Observed Effect on Fibrillogenesis | Resulting Fibril Characteristics |

|---|---|---|

| Collagen Alone | Uncontrolled aggregation and fusion | Thick, disorganized, and irregular fibrils |

| Collagen + Decorin (or mimic like Tripeptide-10) | Controlled fibril growth, reduced lateral fusion | Thin, uniform, and regularly spaced fibrils |

Effects on Fibroblast Cellular Activity and Matrix Production in Culture

The primary focus of in vitro research on Tripeptide-10 has been its role in modulating the extracellular matrix. While many bioactive peptides are evaluated for their direct effects on cell growth and survival using assays that measure mitochondrial activity or DNA content, specific studies quantifying the impact of Tripeptide-10 alone on the proliferation and viability of fibroblasts are not extensively detailed in the available scientific literature. mdpi.comnih.govnih.gov The compound's principal mechanism appears to be the regulation of the cellular environment rather than direct stimulation of cell division.

The effect of Tripeptide-10 on ECM deposition by fibroblasts is a direct consequence of its influence on fibrillogenesis. By ensuring the proper and uniform assembly of individual collagen fibrils, the peptide contributes to a higher quality and better-organized ECM. uniwa.gr This leads to a matrix that is structurally more akin to that of younger, healthier tissue.

Quantitative analysis of ECM deposition in fibroblast cultures can be performed using techniques like mass spectrometry-based proteomics, which can identify and quantify the abundance of various matrix proteins, including different types of collagen and fibronectin. nih.govaau.dk While Tripeptide-10 has been proven to regulate the quality of collagen organization, specific quantitative data from in vitro studies detailing a change in the rate or total amount of ECM protein deposition by fibroblasts in response to the peptide is not prominently featured in published research. uniwa.grresearchgate.net Its established function is centered on the structural integrity and arrangement of the collagen that is produced.

Modulation of Extracellular Matrix Remodeling Enzymes (In Vitro)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for the degradation of ECM components, including collagen. nih.govnih.govmdpi.com Their activity is essential for normal tissue remodeling, but excessive MMP activity can lead to the breakdown of the ECM and is associated with signs of aging and tissue damage. The balance between ECM deposition and degradation is critical for tissue homeostasis. A review of available scientific studies did not yield specific data on the direct regulatory effect of Tripeptide-10 on the activity or expression of MMPs in in vitro models.

The activity of MMPs is endogenously regulated by a group of proteins known as Tissue Inhibitors of Metalloproteinases (TIMPs). bohrium.comnih.govnih.gov TIMPs bind to active MMPs in a 1:1 stoichiometry, preventing them from degrading the ECM. mdpi.combohrium.com The balance between MMPs and TIMPs is a key factor in controlling ECM turnover. mdpi.commdpi.com There is currently no specific scientific data available from in vitro assessments describing the influence of Tripeptide-10 on the production or activity of TIMPs.

Comparative Studies with Other Bioactive Peptides in Extracellular Matrix Modulation (In Vitro)

In the landscape of cosmetic science, numerous bioactive peptides are investigated for their potential to modulate the extracellular matrix (ECM) and counteract the signs of aging. While many peptides aim to increase the quantity of ECM components like collagen, Tripeptide-10 stands out for its distinct mechanism of action, which focuses on the quality and organization of collagen fibers. nih.govresearchgate.net In vitro studies have been crucial in differentiating its function from other peptides that also interact with the ECM.

The primary mechanism of Tripeptide-10, specifically Tripeptide-10 Citrulline, is its ability to mimic decorin. nih.govfrontiersin.org Decorin is a proteoglycan that naturally binds to collagen fibrils, regulating their assembly (fibrillogenesis), controlling their diameter, and ensuring their uniform spacing. researchgate.netuniwa.gr With aging, the amount of functional decorin in the skin decreases, leading to disorganized, bundled collagen fibers and a loss of skin suppleness. nih.gov Tripeptide-10 Citrulline was developed to substitute for this loss of function by mimicking the specific collagen-binding sites of decorin. nih.govresearchgate.net

In vitro assays demonstrate that, like decorin, Tripeptide-10 Citrulline regulates collagen fibrillogenesis. nih.govresearchgate.net Its presence during the collagen assembly process results in thinner, more uniform collagen fibers with better cohesion, which addresses the structural quality of the collagen network rather than simply increasing its volume. researchgate.net

This function contrasts with other well-known bioactive peptides that primarily act as signaling molecules to stimulate the synthesis of new ECM proteins. For instance, peptides like Palmitoyl Tripeptide-1 are known to enhance the production of collagen and glycosaminoglycans (GAGs). frontiersin.org Another example, Palmitoyl Tripeptide-5, stimulates the Transforming Growth Factor-β (TGF-β) pathway, a key regulator of collagen biosynthesis, while also inhibiting the activity of matrix metalloproteinases (MMPs) that degrade collagen. frontiersin.org While these peptides focus on boosting the quantity of collagen, Tripeptide-10 focuses on the quality of its organization.

Another peptide often discussed in cosmetic formulations is Acetyl Hexapeptide-3 (B12377308). While its primary recognized mechanism is the inhibition of neurotransmitters to reduce expression lines, some in vitro studies have reported its ability to contribute to the synthesis of type I collagen. researchgate.net This places it in the category of peptides that can influence ECM quantity, making its mode of action fundamentally different from the fibril-organizing role of Tripeptide-10.

The following tables summarize the comparative in vitro findings based on the distinct mechanisms of these peptides.

Table 1: Mechanistic Comparison of Bioactive Peptides in ECM Modulation

| Peptide | Primary In Vitro Mechanism | Key Effect on Extracellular Matrix |

|---|---|---|

| Tripeptide-10 Citrulline | Mimics decorin; binds to collagen fibrils. nih.govfrontiersin.orguniwa.gr | Regulates collagen fibrillogenesis, ensuring uniformity and cohesion of fibers (quality control). researchgate.net |

| Palmitoyl Tripeptide-1 | Signals for increased synthesis of ECM components. frontiersin.org | Stimulates production of collagen and glycosaminoglycans (quantity increase). frontiersin.org |

| Palmitoyl Tripeptide-5 | Stimulates TGF-β and inhibits MMPs. frontiersin.org | Induces collagen biosynthesis (quantity increase) and prevents its degradation. frontiersin.org |

| Acetyl Hexapeptide-3 | Primarily inhibits neurotransmitter release; secondary effects on ECM. | Reported to contribute to Type I collagen synthesis in vitro (quantity increase). researchgate.net |

Table 2: In Vitro Effects of Tripeptide-10 on Collagen Fibrillogenesis

| Parameter | Effect Observed with Tripeptide-10 Citrulline | Outcome |

|---|---|---|

| Collagen Fibrillogenesis | Regulates the process of collagen fiber assembly. nih.govresearchgate.net | Prevents excessive, bundle-like aggregation of collagen. nih.gov |

| Collagen Fibril Diameter | Influences the diameter of collagen fibers. nih.govresearchgate.net | Results in thinner and more uniform fibrils. researchgate.net |

Structure Activity Relationships Sar and Computational Modeling of Tripeptide 10

Identification of Key Amino Acid Residues for Biological Activity

Tripeptide-10 is a synthetic peptide whose biological activity is intrinsically linked to its amino acid sequence. Its primary function is to mimic a specific sequence within the decorin protein, a proteoglycan that plays a crucial role in organizing collagen fibrils in the extracellular matrix. nih.govresearchgate.net As skin ages, the amount of functional decorin decreases, leading to disorganized and weakened collagen fibers. nih.gov

The core sequence of Tripeptide-10 consists of Isoleucine (Ile), Aspartic Acid (Asp), and Lysine (Lys). creative-peptides.comijdvl.com However, a more widely studied and commercially utilized variant is Tripeptide-10 Citrulline , a tetrapeptide that includes these three amino acids plus a citrulline residue. creative-peptides.comresearchgate.netmdpi.com This tetrapeptide, with the sequence Lys-Asp-Ile-Cit-NH2, was specifically engineered to mimic the binding site of decorin to collagen fibrils. nih.govcusabio.com The development of Tripeptide-10 Citrulline originated from identifying two tetrapeptide sequences in decorin's protein core that are responsible for binding to collagen. nih.gov These sequences were then used as a template to engineer new peptides with improved affinity and a decorin-like activity. nih.govresearchgate.net

The entire sequence is critical for its function. The specific arrangement of charged and hydrophobic residues allows it to bind to collagen fibers, thereby regulating their formation (fibrillogenesis) and ensuring the uniformity of their diameter. nih.govatamanchemicals.com This interaction helps to improve the cohesion and stability of collagen, ultimately enhancing skin suppleness. researchgate.net The modification of the original tripeptide sequence by adding citrulline created a new molecule, trademarked as Decorinyl™, which demonstrated superior results in in vitro collagen fibrillogenesis assays. nih.govcreamscan.com

| Peptide/Protein | Key Sequence/Residues | Biological Role | Reference |

|---|---|---|---|

| Decorin | Specific tetrapeptide binding sites | Binds to collagen fibrils, controls fibrillogenesis, manages fibril dimensions and spacing. | nih.govresearchgate.netresearchgate.net |

| Tripeptide-10 | Lysine, Aspartic Acid, Isoleucine | Core sequence used as a firming agent that mimics a decorin fragment. | creative-peptides.comijdvl.com |

| Tripeptide-10 Citrulline | This compound-Citrulline | Engineered tetrapeptide that mimics decorin's binding sequence to regulate collagen fiber organization and improve cohesion. | nih.govresearchgate.netcusabio.com |

Conformational Analysis and Molecular Dynamics Simulations of Tripeptide-10

Understanding the three-dimensional structure and dynamic behavior of Tripeptide-10 is essential for elucidating its mechanism of action at the molecular level. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used for this purpose. longdom.orgfrontiersin.org

Conformational analysis of tripeptides involves exploring the potential energy surface to identify stable, low-energy conformations. longdom.orgresearchgate.net This is often achieved by calculating the peptide's backbone dihedral angles, phi (φ) and psi (ψ), to determine sterically allowed and energetically favorable structures. longdom.org For a short peptide like Tripeptide-10, these simulations can reveal its preferred shape in different environments, such as in an aqueous solution.

Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of every atom in the peptide and its surrounding environment over time. frontiersin.orgacs.org An MD simulation of Tripeptide-10 would involve placing the peptide in a simulated water box and applying a force field (e.g., GROMACS, AMBER) to calculate the interactions between atoms. frontiersin.orgaps.org The simulation would track the peptide's folding, conformational changes, and interactions with solvent molecules. nih.gov This can reveal how the peptide maintains its functional shape, its flexibility, and how its key residues are oriented to interact with its biological target. researchgate.net While specific MD studies focusing exclusively on Tripeptide-10 are not widely published, the methodology is standard for peptide analysis. longdom.orgaps.org

| Computational Method | Objective | Key Outputs for Tripeptide-10 | Reference |

|---|---|---|---|

| Conformational Search (e.g., Monte Carlo) | Identify stable 3D structures and low-energy conformers. | Ramachandran plots (φ/ψ angles), energy-minimized structures, H-bond patterns. | longdom.orgresearchgate.net |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior and interactions of the peptide in a specific environment over time. | Trajectory of atomic positions, root-mean-square deviation (RMSD) to assess stability, analysis of folding and binding events. | frontiersin.orgacs.orgnih.gov |

In Silico Docking Studies with Predicted Protein Targets

In silico molecular docking is a computational technique used to predict how a small molecule, such as a peptide, binds to a macromolecular target, typically a protein. plos.orgdergipark.org.tr For Tripeptide-10, the primary biological target is collagen, with the peptide acting as a mimic of decorin. nih.govresearchgate.net

A docking study of Tripeptide-10 would involve using the 3D structure of both the peptide (obtained from conformational analysis) and its target, a collagen fibril. Docking software (e.g., AutoDock-Vina) would then systematically predict the most likely binding poses of the peptide on the collagen surface. dergipark.org.trmdpi.com The results are typically ranked using a scoring function that estimates the binding affinity, often expressed in kcal/mol. plos.org A more negative score generally indicates a more favorable binding interaction.

These studies can precisely identify which amino acid residues of Tripeptide-10 are involved in the interaction and the nature of the chemical bonds formed, such as hydrogen bonds or hydrophobic interactions. plos.orgnih.gov This allows researchers to visualize and understand at an atomic level how Tripeptide-10 binds to and stabilizes collagen fibers, validating its decorin-mimicking mechanism.

| Parameter | Description | Hypothetical Finding for Tripeptide-10 Docking to Collagen | Reference |

|---|---|---|---|

| Binding Affinity (ΔG) | The estimated free energy of binding. More negative values indicate stronger binding. | A significantly negative value (e.g., -7 to -12 kcal/mol) would suggest a stable complex. | dergipark.org.trnih.gov |

| Binding Pose | The predicted 3D orientation of the peptide when bound to the target. | The peptide would likely fit into a groove on the collagen fibril surface. | mdpi.com |

| Key Interactions | Specific non-covalent bonds (H-bonds, ionic, hydrophobic) between the peptide and target. | The Lysine residue might form hydrogen bonds, while the Isoleucine residue engages in hydrophobic interactions. | plos.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tripeptide-10 Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. nih.govmdpi.com For Tripeptide-10, a QSAR study would involve designing and synthesizing a library of analogs with slight modifications and then testing their activity.

The process involves several key steps:

Data Set Generation: A series of Tripeptide-10 analogs would be created. Modifications could include substituting one or more amino acids, altering stereochemistry, or adding different chemical groups. acs.org

Descriptor Calculation: For each analog, a set of numerical values known as molecular descriptors is calculated. These can describe various physicochemical properties, such as hydrophobicity, molecular weight, charge distribution, and 3D shape. mdpi.com

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the measured biological activity (e.g., the ability to organize collagen fibers). mdpi.comresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using external or internal validation techniques to ensure it is robust and not due to chance correlation. mdpi.com

A successful QSAR model could then be used to predict the activity of new, unsynthesized Tripeptide-10 analogs, guiding chemists to focus on synthesizing only the most promising candidates, thereby saving time and resources. nih.gov

| QSAR Component | Description | Application to Tripeptide-10 Analogs | Reference |

|---|---|---|---|

| Analog Library | A set of structurally related peptides with measured biological activity. | Analogs with substitutions at the Lys, Asp, or Ile positions. | acs.org |

| Molecular Descriptors | Numerical representations of molecular properties. | Hydrophobicity (logP), electronic properties (dipole moment), steric parameters. | mdpi.com |

| Statistical Model | An equation linking descriptors to activity. | Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... | mdpi.com |

| Predicted Activity | The model's estimate of the biological effect of a new compound. | Predicting which new peptide sequence will have the highest collagen-organizing efficacy. | nih.gov |

Design and Evaluation of Modified Tripeptide-10 Structures to Enhance Specificity

The development of Tripeptide-10 Citrulline is a primary example of designing a modified structure to enhance specificity and activity. nih.gov The design process began with the identification of the native decorin sequences responsible for collagen binding. researchgate.net Researchers then engineered new tetrapeptides that mimicked these sequences but with modifications aimed at improving binding affinity. nih.gov

The evaluation of these modified structures is crucial. A focused library of candidate peptides was synthesized and screened using an in vitro collagen fibrillogenesis assay. nih.govresearchgate.net This assay directly measures the peptide's ability to regulate the formation and diameter of collagen fibers. Tripeptide-10 Citrulline emerged from this screening as the most effective candidate. nih.gov

Further design strategies for creating new analogs could involve:

Amino Acid Substitution: Systematically replacing each amino acid with others (e.g., substituting Lysine with Arginine, another positively charged residue) to probe the importance of each position. acs.org

Terminal Modifications: Capping the N-terminus or C-terminus with groups like acetyl or amide to increase stability against enzymatic degradation.

Incorporation of Non-natural Amino Acids: Using synthetic amino acids to introduce novel functionalities or conformational constraints. uni-regensburg.de

Each newly designed peptide would be synthesized and then evaluated through a combination of in silico methods (docking, MD simulations) and in vitro biological assays to determine if the modification resulted in enhanced activity or specificity. mdpi.com

| Peptide | Design Strategy | Resulting Enhancement | Reference |

|---|---|---|---|

| Native Decorin Binding Fragment | Original biological template. | Natural affinity for collagen. | nih.govresearchgate.net |

| Tripeptide-10 Citrulline | Mimicking the decorin sequence and adding citrulline. | Improved affinity and superior performance in organizing collagen fibrils. | nih.govresearchgate.net |

| Hypothetical Analog (e.g., Ac-Lys-Asp-Ile-NH2) | Terminal capping of the core tripeptide. | Potentially increased stability and bioavailability (to be tested). | acs.org |

Advanced Research Methodologies and Future Research Directions for Tripeptide 10

Application of Advanced Microscopic and Imaging Techniques for Fibril Analysis

The study of collagen, the most abundant protein in the human body, is crucial to understanding the effects of Tripeptide-10. Advanced microscopic techniques are providing unprecedented insights into how this peptide influences collagen fibril organization.

Transmission electron microscopy (TEM) has been a pivotal tool in this area. daltosur.comrsc.org TEM allows for the direct visualization of collagen fibrils at the nanoscale, revealing changes in their diameter, density, and arrangement. rsc.orgresearchgate.net Studies have utilized TEM to observe skin sections treated with Tripeptide-10, measuring the diameter of collagen fibers to assess the peptide's impact on fibril organization. daltosur.com The general pattern of fibril growth and the relationship between fibril size and tissue mechanics have been established through such microscopic studies. researchgate.net

Atomic force microscopy (AFM) is another powerful technique that provides high-resolution images of protein molecules, offering insights into their shape, size, and surface topography. mdpi.com AFM can be used to study the structure of individual collagen fibrils and how they assemble. ucl.ac.uk This technique, along with scanning electron microscopy (SEM), which provides detailed surface views of non-stained, lyophilized fibrils, helps to build a comprehensive picture of collagen architecture. pnas.org

These advanced imaging methods are essential for validating the claims of ingredients like Tripeptide-10, which are designed to improve collagen quality rather than just quantity. researchgate.net By visualizing the effects on collagen fibril uniformity and cohesion, researchers can better understand how Tripeptide-10 contributes to skin suppleness and resilience. daltosur.comresearchgate.net

Development of Complex In Vitro Models for Tripeptide-10 Research

To better mimic the complex environment of human tissue, researchers are moving beyond traditional two-dimensional (2D) cell cultures and developing sophisticated three-dimensional (3D) models for studying Tripeptide-10.

Organoid and Tissue-Engineered Constructs for Advanced Mechanistic Studies

Organoids and tissue-engineered constructs represent the next frontier in in vitro modeling. Organoids are self-organizing 3D cell structures derived from stem cells that can mimic the structure and function of real organs. mdpi.comaccscience.comusu.edu These models are particularly valuable for studying disease development and for drug screening. usu.eduj-organoid.org

While the direct application of organoids in Tripeptide-10 research is an emerging area, their potential is significant. Organoids can provide a highly controlled and biologically relevant system to investigate the detailed molecular mechanisms by which Tripeptide-10 influences cellular behavior and tissue regeneration. j-organoid.orguu.nl By combining organoid technology with biofabrication techniques like 3D bioprinting, researchers can create even more complex and organized tissue constructs for advanced studies. mdpi.comuu.nl

Investigation of Tripeptide-10 Stability and Bioavailability in Complex Biological Matrices (In Vitro and Ex Vivo)

A critical aspect of peptide research is understanding its stability and how well it can be absorbed by the body. For Tripeptide-10, this involves studying its behavior in complex biological environments.

Enzymatic Degradation Pathways and Half-Life Determination

Peptides are susceptible to degradation by enzymes, which can limit their therapeutic effectiveness and lead to a short in vivo half-life. atamanchemicals.comnih.govplos.org Understanding the enzymatic degradation pathways of Tripeptide-10 is crucial for optimizing its formulation and delivery.

Researchers are investigating the stability of peptides in various biological fluids, such as gastrointestinal fluid and plasma, to determine their resistance to degradation. researchgate.net For instance, studies on other tripeptides have shown that they can be resistant to degradation by digestive enzymes and peptidases. researchgate.net The half-life of a peptide, the time it takes for half of the substance to be eliminated from the body, is a key parameter that can be enhanced through structural modifications or by using advanced delivery systems. nih.govplos.org

Membrane Permeation Studies in Model Systems

For a topical ingredient like Tripeptide-10 to be effective, it must be able to penetrate the skin's outer layer. Membrane permeation studies are conducted to evaluate how well a substance can cross biological barriers. mdpi.com

In vitro and ex vivo methods are commonly used for these studies. mdpi.com Franz diffusion cells are a standard tool, where a membrane (such as excised human or animal skin) separates a donor compartment containing the test substance from a receptor compartment. mdpi.commdpi.comscielo.br By measuring the amount of the substance that crosses the membrane over time, researchers can determine its permeability. scielo.brresearchgate.net

Studies on similar peptides have utilized these methods to assess skin penetration and retention. researchgate.netmdpi.com For example, a preliminary ex vivo study on a hydrolyzed collagen tripeptide using Franz diffusion cells showed its ability to permeate the skin. nih.gov Such studies are vital for developing effective delivery systems, like liposomes, that can enhance the penetration and stability of peptides like Tripeptide-10. daltosur.comatamanchemicals.commdpi.com

Interactive Data Table: Research Findings on Peptide Analysis and Delivery

| Research Area | Key Findings | Relevant Techniques |

| Collagen Fibril Analysis | Tripeptide-10 influences the uniformity and diameter of collagen fibrils, improving their cohesion. daltosur.comresearchgate.net | Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) daltosur.comrsc.orgresearchgate.netmdpi.comucl.ac.ukpnas.org |

| 3D Cell Culture Models | Provide a more physiologically relevant environment to study the effects of Tripeptide-10 on cell-ECM interactions compared to 2D models. daltosur.comfrontiersin.orgnih.govnih.govcellgs.com | Hydrogel-based scaffolds, 3D skin models. daltosur.comfrontiersin.orgnih.govcellgs.com |

| Peptide Stability | Peptides are susceptible to enzymatic degradation, affecting their half-life. atamanchemicals.comnih.govplos.org | In vitro stability assays in biological fluids. researchgate.net |

| Membrane Permeation | The ability of a peptide to penetrate the skin is crucial for its topical efficacy. mdpi.com | Franz diffusion cells, in vitro and ex vivo skin models. mdpi.commdpi.comscielo.brresearchgate.netmdpi.comnih.gov |

Unraveling Synergistic Effects with Other Bioactive Molecules on Extracellular Matrix Regulation (In Vitro)

The efficacy of Tripeptide-10 in regulating the extracellular matrix (ECM) can be significantly enhanced when used in combination with other bioactive molecules. In vitro studies have explored these synergistic relationships, providing a basis for developing more potent and multifaceted therapeutic and cosmetic formulations. The primary focus of this research has been on combinations that augment collagen synthesis, improve ECM organization, and protect against degradation.

One of the most studied synergistic combinations is Tripeptide-10 with various forms of hyaluronic acid. Hyaluronic acid, a key component of the ECM, is crucial for maintaining tissue hydration and mechanical integrity. sciepub.com When combined with collagen-derived peptides like Tripeptide-10, it has been shown to boost the synthesis of not only collagen but also hyaluronic acid itself by dermal fibroblasts. sciepub.comtripeptide.net For instance, studies have demonstrated that the presence of Copper Tripeptide-1, a related peptide, alongside hyaluronic acid can positively influence the synthesis of collagen IV. nih.gov This suggests a cooperative mechanism where the peptides stimulate fibroblast activity, and the hyaluronic acid provides a hydrated and supportive environment conducive to new ECM protein deposition. sciepub.com

Another significant area of investigation is the combination of Tripeptide-10 with other peptides. For example, a synergistic anti-wrinkle effect has been observed when Tripeptide-10 citrulline is combined with acetyl hexapeptide-3 (B12377308). frontiersin.orgmdpi.com While Tripeptide-10 primarily works by regulating collagen fibril organization, acetyl hexapeptide-3 is a neurotransmitter-inhibiting peptide that reduces muscle contractions. frontiersin.orgmdpi.com Their combined action addresses both the structural integrity of the ECM and the mechanical stresses that contribute to wrinkle formation. mdpi.com Similarly, formulations combining various peptides, such as carnosine, acetyl tetrapeptide-5, and hexapeptide-11, have shown enhanced anti-aging effects by significantly increasing hydroxyproline (B1673980) and elastin (B1584352) content and boosting antioxidant enzyme activities in human skin fibroblasts. researchgate.net

The following table summarizes the in vitro synergistic effects of Tripeptide-10 with other bioactive molecules on ECM regulation.

Interactive Data Table: In Vitro Synergistic Effects on ECM Regulation

| Bioactive Molecule Combination | Target Cells/Tissue | Observed Synergistic Effect | Key Findings |

| Tripeptide-10 and Hyaluronic Acid | Human Dermal Fibroblasts | Enhanced production of collagen and hyaluronic acid. sciepub.comtripeptide.net | Peptides stimulate fibroblast proliferation and ECM synthesis, while hyaluronic acid provides a hydrated matrix, supporting new protein deposition. sciepub.com |

| Tripeptide-10 citrulline and Acetyl Hexapeptide-3 | Skin Explants | Reduced wrinkle depth and improved skin texture. frontiersin.orgmdpi.com | Tripeptide-10 improves collagen organization, while acetyl hexapeptide-3 reduces mechanical stress from muscle contractions. frontiersin.orgmdpi.com |

| Peptide Mixtures (e.g., carnosine, acetyl tetrapeptide-5, hexapeptide-11) | Human Skin Fibroblasts | Increased hydroxyproline and elastin content; enhanced antioxidant activity. researchgate.net | The combination of peptides with different mechanisms leads to a broader and more significant anti-aging effect on the ECM. researchgate.net |

| Tripeptide-10 citrulline and Decorin-like sequences | In Vitro Collagen Assays | Regulation of collagen fibril diameter and organization, leading to improved cohesion. nih.govresearchgate.net | Tripeptide-10 mimics the function of decorin, ensuring the proper assembly and stability of the collagen network. nih.govfrontiersin.org |

Identification of Novel Receptor Interactions and Downstream Signaling Cascades

The biological activity of Tripeptide-10 is initiated by its interaction with specific cellular receptors, which in turn triggers a cascade of downstream signaling events. While the complete picture of these interactions is still emerging, research points towards several key pathways involved in the regulation of the extracellular matrix.

A primary proposed mechanism of action for Tripeptide-10 and similar signal peptides is through their interaction with receptors on the surface of fibroblasts. nih.gov This binding is thought to activate intracellular signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway. nih.govfrontiersin.org TGF-β is a potent stimulator of collagen and other ECM protein synthesis. frontiersin.org By activating this pathway, Tripeptide-10 can upregulate the genes responsible for producing collagen and elastin, leading to a strengthened and more youthful ECM. nih.gov Additionally, some signal peptides can activate protein kinase C, an enzyme involved in cell growth and migration, further contributing to tissue repair and regeneration. nih.gov

The structural similarity of Tripeptide-10 citrulline to decorin suggests a potential interaction with pathways regulated by this proteoglycan. nih.govfrontiersin.org Decorin is known to interact with several receptor tyrosine kinases and to modulate the activity of growth factors like TGF-β. frontiersin.org By mimicking decorin, Tripeptide-10 may influence these signaling networks to control collagen fibrillogenesis and maintain the structural integrity of the ECM. nih.govfrontiersin.org

Furthermore, the broader family of small, secreted peptides, to which Tripeptide-10 belongs, is known to interact with a variety of transmembrane receptors, often leucine-rich repeat receptor kinases (LRR-RLKs). oup.com The binding of a peptide ligand to its receptor typically induces receptor multimerization and trans-phosphorylation, which initiates downstream signaling cascades. oup.comfrontiersin.org While specific LRR-RLKs for Tripeptide-10 have not been definitively identified, this model provides a framework for understanding its potential signaling mechanisms. The complexity of these pathways is highlighted by the fact that a single peptide can sometimes bind to multiple receptors, and a single receptor can recognize different peptides, allowing for highly specific and context-dependent cellular responses. frontiersin.org

Future research will likely focus on utilizing advanced techniques such as affinity chromatography, co-immunoprecipitation, and structural biology methods to precisely identify the cognate receptors for Tripeptide-10. Elucidating these interactions and the subsequent signaling cascades, including the involvement of transcription factors and downstream gene activation, will provide a more complete understanding of how this peptide exerts its effects on the extracellular matrix. plos.org

Future Directions in Peptide Engineering and Rational Design for Targeted Extracellular Matrix Therapies

The field of peptide engineering offers exciting possibilities for enhancing the therapeutic potential of molecules like Tripeptide-10. Through rational design, scientists can modify the peptide's structure to improve its stability, target specificity, and efficacy in regulating the extracellular matrix.

One promising area of future research is the development of peptide-based hydrogels for tissue engineering. mdpi.com These hydrogels can be designed to mimic the natural ECM, providing a scaffold that supports cell growth and tissue repair. mdpi.comacs.org By incorporating Tripeptide-10 and other bioactive sequences into these hydrogels, it may be possible to create "smart" biomaterials that actively promote the regeneration of tissues like cartilage and bone. acs.orgfrontiersin.org The mechanical properties and degradation rates of these hydrogels can be precisely tuned to match the target tissue, creating an optimal environment for healing. acs.org

Another key direction is the use of computational methods to design novel peptide sequences with enhanced properties. researchgate.net By modeling the interaction between a peptide and its target receptor, researchers can predict how modifications to the peptide's amino acid sequence will affect its binding affinity and biological activity. researchgate.netnih.gov This "in silico" approach can accelerate the discovery and optimization of new peptide-based therapies for ECM-related disorders. frontiersin.org For example, modifications could be designed to increase the peptide's resistance to enzymatic degradation, prolonging its therapeutic effect. chapman.edu

Furthermore, peptide stapling is a technique that can be used to lock a peptide into a specific conformation, often enhancing its stability and cell permeability. nih.gov This approach has been successfully used to create more potent and pharmacologically relevant peptides for promoting wound healing. nih.gov Applying this technology to Tripeptide-10 could lead to the development of more effective treatments for skin aging and other conditions characterized by a compromised ECM.

Finally, the development of targeted delivery systems will be crucial for maximizing the therapeutic benefit of engineered peptides. chapman.edu This could involve conjugating the peptides to nanoparticles or other carrier molecules that can deliver them specifically to the site of tissue damage. frontiersin.org By focusing the therapeutic action where it is needed most, these targeted approaches can improve efficacy while minimizing potential side effects. The combination of rational peptide design and advanced delivery strategies holds great promise for the future of ECM-targeted therapies. mdpi.com

Q & A

Q. Advanced

- Transcriptomics : RNA-seq or qPCR arrays targeting collagen (COL1A1, COL3A1) and elastin-related genes.

- Proteomics : SILAC labeling to quantify secreted matrix proteins.

- Molecular docking : Predict interactions with receptors (e.g., integrins) using AutoDock Vina.

- Knockdown models : CRISPR/Cas9-edited fibroblasts to validate receptor dependencies .

How should synergistic effects between Tripeptide-10 and other bioactive peptides be evaluated?

Advanced

Use factorial experimental designs (e.g., 2×2 matrices) to test combinations. Apply the Chou-Talalay method to calculate combination indices (CI) and determine synergism (CI < 1). Include isobolographic analysis to confirm dose reductions. Validate findings in reconstructed human epidermis (RHE) models .

What ethical considerations are critical when designing human trials involving Tripeptide-10?

Q. Basic

- Obtain IRB approval with explicit documentation of peptide sourcing (GMP vs. research-grade).

- Disclose potential conflicts of interest if using industry-supplied peptides.

- For topical applications, include patch testing protocols to monitor adverse reactions. Follow CONSORT guidelines for clinical reporting .

How can researchers standardize protocols for cross-study comparisons of Tripeptide-10 efficacy?

Advanced

Adopt consensus metrics such as:

- Skin microtopography : Unified parameters (e.g., cR2 for roughness, cR3 for smoothness) using Visioscan systems.

- TEWL normalization : Express transepidermal water loss relative to baseline measurements.

- Reference standards : Use lyophilized peptide aliquots from certified vendors for inter-lab calibration .

What are the key challenges in characterizing post-translational modifications (PTMs) of Tripeptide-10?

Basic

PTMs like oxidation or deamidation can occur during synthesis or storage. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.